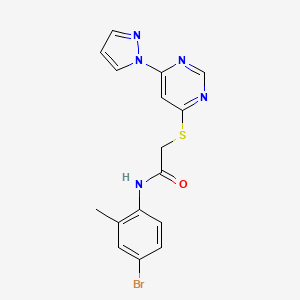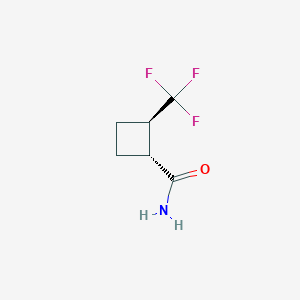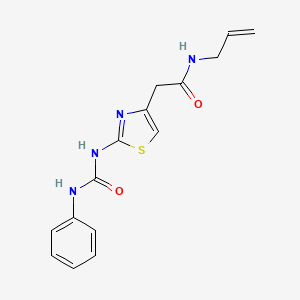
N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, also known as DCTB, is a chemical compound with the molecular formula C18H12Cl2F6N2O4 . It has gained significant attention in scientific research due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular weight of 505.2 g/mol . It contains two dichlorobenzoyl groups, two trifluoroethoxy groups, and a benzenecarbohydrazide group . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C18H12Cl2F6N2O4/c19-12-3-1-9 (5-13 (12)20)15 (29)27-28-16 (30)11-6-10 (31-7-17 (21,22)23)2-4-14 (11)32-8-18 (24,25)26/h1-6H,7-8H2, (H,27,29) (H,28,30) .
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 505.2 g/mol, an XLogP3-AA of 5.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 10, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 504.0078312 g/mol, and it has a topological polar surface area of 76.7 Ų .
Applications De Recherche Scientifique
- Bioassays revealed that some derivatives containing the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold exhibited favorable insecticidal activities against pests like Helicoverpa armigera and Plutella xylostella .
- While not directly studied with SMR000179607, AI tools can analyze large datasets, improve weather predictions, and enhance our understanding of Earth’s atmosphere .
- Imidazoles have diverse applications, including drug design, coordination chemistry, and catalysis .
- Introduction of heterocyclic rings (such as pyridine and pyrazole) had negative impacts on activity .
Insecticidal Activity
Atmospheric Science
Heterocyclic Chemistry
Structure-Activity Relationship (SAR)
Safety and Handling
Propriétés
IUPAC Name |
N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-3,4-dichlorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F6N2O4/c19-12-3-1-9(5-13(12)20)15(29)27-28-16(30)11-6-10(31-7-17(21,22)23)2-4-14(11)32-8-18(24,25)26/h1-6H,7-8H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGNJJWNPCCCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)
![N-(2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2683745.png)
![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)




